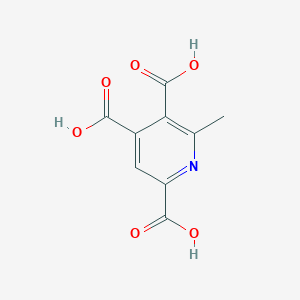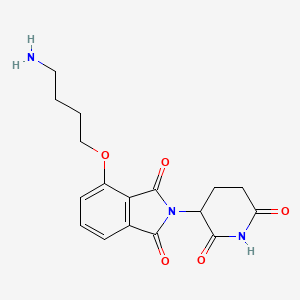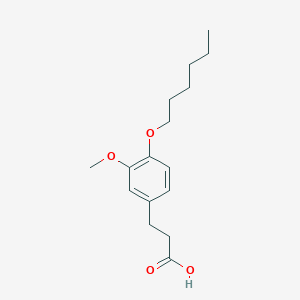
Tetraisobutyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisobutyltin is an organotin compound with the molecular formula C16H36Sn. It is a colorless, lipophilic oil that is used as a precursor to various organotin compounds. These compounds have applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Tetraisobutyltin can be synthesized through several methods. One common method involves the reaction of tin (IV) chloride with isobutyl chloride. This reaction can be carried out using the Grignard reaction, the Wurtz reaction, or butyl aluminum compounds . The reaction conditions typically involve the use of non-polar solvents such as benzene, ether, or tetrahydrofuran (THF) .
Analyse Des Réactions Chimiques
Tetraisobutyltin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tin (IV) chloride and other organotin compounds. The major products formed from these reactions are tributyltin chloride and dibutyltin chloride . These compounds are used as stabilizers for polyvinyl chloride (PVC) and as biocides, fungicides, and wood preservatives .
Applications De Recherche Scientifique
Tetraisobutyltin has several scientific research applications. In chemistry, it is used as a precursor to synthesize other organotin compounds. In biology and medicine, it is used in the study of organotin toxicity and its effects on biological systems. In industry, it is used as a stabilizer for PVC and as a biocide and fungicide .
Mécanisme D'action
The mechanism of action of tetraisobutyltin involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Tetraisobutyltin is similar to other tetraalkylstannanes, such as tetramethyltin, tetraethyltin, and tetrapropyltin . this compound is unique in its specific applications and properties. For example, it is more lipophilic and has different reactivity compared to other tetraalkylstannanes .
Conclusion
This compound is a versatile organotin compound with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important compound for scientific research and industrial use.
Propriétés
Numéro CAS |
3531-43-9 |
|---|---|
Formule moléculaire |
C16H36Sn |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
tetrakis(2-methylpropyl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*4H,1H2,2-3H3; |
Clé InChI |
CKPJWJGGZOJURQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Sn](CC(C)C)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
